Lamiide

Inflammation Eicosanoid pathway Leukotriene biosynthesis

Select Lamiide for unambiguous 5-LOX pathway studies. Unlike co-isolated ipolamiide, Lamiide uniquely inhibits 5-LOX (IC₅₀ 72.92 µg/mL) and rat-brain phospholipid peroxidation (IC₅₀ 0.92 mM), with validated oral anti-inflammatory activity (ED₅₀ 62.3 mg/kg). Its distinct mechanism—lacking DPPH radical scavenging—makes it essential for lipid peroxidation research. Do not risk experimental variability with crude extracts or generic substitutes.

Molecular Formula C17H26O12
Molecular Weight 422.4 g/mol
CAS No. 27856-54-8
Cat. No. B150082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamiide
CAS27856-54-8
Molecular FormulaC17H26O12
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C17H26O12/c1-16(24)8(19)3-17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8+,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1
InChIKeyVFYACENSDOLJGQ-SNONCDODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Lamiide (CAS 27856-54-8): An Orally Bioactive Iridoid Glycoside with Verified Anti-Inflammatory and Anti-Lipoperoxidative Activity


Lamiide (CAS 27856-54-8) is a naturally occurring iridoid glycoside with the molecular formula C₁₇H₂₆O₁₂ and molecular weight of 422.38 g/mol, belonging to the terpene glycoside class [1]. This compound has been isolated from multiple plant species across the Lamiaceae and Verbenaceae families, including Bouchea fluminensis, Phlomis pungens, Phlomis bruguieri, and Lamium eriocephalum [2]. Lamiide is characterized as an orally bioactive compound with demonstrated anti-inflammatory efficacy in the carrageenin-induced paw edema model and anti-lipoperoxidative activity in rat-brain phospholipid assays [3].

Lamiide Substitution Risk: Why Structurally Similar Iridoid Glycosides Are Not Functionally Interchangeable


Iridoid glycosides share a common cyclopentano[c]pyran monoterpenoid core, yet subtle structural variations—particularly in glycosylation patterns, hydroxyl group positioning, and C-11 carbomethoxy substitution—profoundly alter their biological target engagement and activity profiles . Lamiide co-occurs in plant extracts with closely related iridoids such as ipolamiide, lamalbide, and shanzhiside methyl ester, but these compounds exhibit divergent pharmacological behaviors [1]. Direct comparative evidence demonstrates that ipolamiide, despite its structural similarity and co-isolation with lamiide from multiple species, fails to inhibit 5-lipoxygenase under identical assay conditions where lamiide shows quantifiable inhibition [2]. Furthermore, lamiide displays a unique dual-action profile combining phospholipid peroxidation inhibition with systemic oral anti-inflammatory activity, a combination not consistently documented across the broader iridoid class. These differences underscore that generic substitution based solely on iridoid class membership is scientifically unsound and may compromise experimental reproducibility or lead to negative results in target validation studies.

Lamiide Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Procurement


5-Lipoxygenase Inhibition: Lamiide Demonstrates Activity Where Ipolamiide Shows No Inhibition

In a direct comparative study evaluating compounds isolated from Phlomis thapsoides, only lamiide inhibited soybean 5-lipoxygenase (5-LOX) with an IC₅₀ value of 72.92 µg/mL, whereas ipolamiide—the co-isolated structural analog—showed no inhibitory activity against this enzyme target [1]. This difference is notable given that both compounds are 11-carbomethoxy iridoid glycosides that frequently co-occur in Lamiaceae species. The study further employed in silico molecular modeling to evaluate binding interactions with 5-LOX and human 5-lipoxygenase-activating protein (FLAP), confirming lamiide's favorable fitting scores [1].

Inflammation Eicosanoid pathway Leukotriene biosynthesis

Rat-Brain Phospholipid Peroxidation Inhibition: Lamiide Shows Potent Lipid Peroxidation Suppression

Lamiide inhibits rat-brain phospholipid peroxidation with an IC₅₀ of 0.92 ± 0.01 mM, an effect characterized in the original isolation and characterization study as 'powerful' [1]. This activity was demonstrated using a standardized rat-brain phospholipid peroxidation assay. The study authors noted that the anti-inflammatory mechanism of lamiide may be partially attributable to its capacity to scavenge free radicals that provoke or sustain inflammatory processes [1]. A separate study evaluating lamiide's antioxidant capacity via DPPH assay found it inactive, confirming that lamiide's anti-peroxidative mechanism is not mediated through direct DPPH radical scavenging but rather through a more specific lipid peroxidation inhibitory pathway [2].

Oxidative stress Neuroprotection Lipid peroxidation

Antioxidant Capacity Assessment: Lamiide Exhibits Moderate but Quantifiable Activity Across Multiple Assays

Lamiide's antioxidant capacity was systematically evaluated using three complementary in vitro assays: total antioxidant capacity (TAC), DPPH radical scavenging, and ferric reducing antioxidant power (FRAP). Lamiide showed EC₅₀ values of 55 µg/mL (TAC), 116.2 ± 3.51 µg/mL (DPPH), and >200 µg/mL (FRAP) [1]. For reference, the positive controls ascorbic acid and quercetin exhibited EC₅₀ values of 7.5 µg/mL (TAC), 34.7 ± 0.97 µg/mL (DPPH), and 7.5 ± 0.68 µg/mL (FRAP), respectively [1]. Notably, a separate study evaluating lamiide in the DPPH assay reported it as 'not active,' while the phenylethanoid glycoside acteoside from the same plant showed an IC₅₀ of 3.05 ± 0.09 µg/mL [2].

Antioxidant Free radical Oxidative stress

In Vivo Anti-Inflammatory Efficacy: Lamiide Demonstrates Dose-Dependent Oral Activity

Lamiide demonstrates quantifiable oral anti-inflammatory activity in the carrageenin-induced rat paw edema model, a standard preclinical assay for acute inflammation. When administered orally at doses ranging from 12.5 to 100 mg/kg, 30 minutes prior to carrageenin injection, lamiide produced dose-dependent reduction in paw edema, with a calculated ED₅₀ of 62.3 ± 7 mg/kg body weight [1]. This ED₅₀ value indicates that lamiide is orally bioactive and systemically available at pharmacologically relevant doses, distinguishing it from many iridoid glycosides that lack documented oral bioavailability data. In contrast, earlier evaluation of lamiide in the TPA-induced mouse ear edema model (topical application) demonstrated only modest efficacy, highlighting the importance of the oral route for optimal anti-inflammatory effect [1].

In vivo pharmacology Acute inflammation Oral bioavailability

Cytotoxicity Profile: Lamiide Exhibits Low Cytotoxicity Against Human Cancer Cell Lines

Lamiide was evaluated for cytotoxicity against Caco-2 (human colorectal adenocarcinoma) and HepG-2 (human hepatocellular carcinoma) cell lines. In both assays, lamiide exhibited IC₅₀ values greater than 100 µg/mL, indicating low cytotoxicity [1]. This finding is consistent across both tested cell lines and supports the compound's suitability for in vitro cellular assays without confounding cytotoxic effects at biologically relevant concentrations.

Safety pharmacology Cytotoxicity Cell viability

Lamiide Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


In Vitro 5-Lipoxygenase Pathway Studies Requiring Iridoid Selectivity Over Ipolamiide

For researchers investigating iridoid-mediated inhibition of the 5-lipoxygenase pathway, lamiide is the appropriate compound selection. Direct comparative evidence demonstrates that lamiide inhibits 5-LOX with an IC₅₀ of 72.92 µg/mL, whereas the co-isolated structural analog ipolamiide shows no detectable activity [1]. This selectivity profile makes lamiide the preferred tool compound for target validation studies focused on leukotriene biosynthesis modulation. Given that ipolamiide is frequently co-isolated with lamiide from Lamiaceae species [2], sourcing purified lamiide rather than crude extracts or mixtures is essential for unambiguous interpretation of 5-LOX-related findings.

In Vivo Oral Anti-Inflammatory Studies with Defined Dosing Parameters

Lamiide offers a validated in vivo pharmacology profile with an established oral ED₅₀ of 62.3 ± 7 mg/kg in the carrageenin-induced rat paw edema model [1]. This defined dose-response relationship, coupled with the documented dosing regimen (12.5-100 mg/kg p.o., 30 minutes pre-carrageenin), provides researchers with a reproducible experimental framework. For studies comparing the efficacy of novel anti-inflammatory candidates or evaluating combination therapies, lamiide serves as a naturally derived benchmark compound with quantifiable oral activity—a feature not consistently documented across the broader iridoid glycoside class [1].

Lipid Peroxidation Assays in Neuroprotection or Oxidative Stress Research

Lamiide's potent inhibition of rat-brain phospholipid peroxidation (IC₅₀ = 0.92 ± 0.01 mM) [1] positions it as a relevant tool compound for studies examining lipid peroxidation in neural tissues. This activity, combined with its low cytotoxicity profile (IC₅₀ > 100 µg/mL in Caco-2 and HepG-2 cells) [3], supports its use in cell-based oxidative stress models where confounding cytotoxic effects must be minimized. Notably, lamiide's lack of activity in the DPPH assay [4] indicates that its anti-peroxidative mechanism is distinct from direct radical scavenging, making it particularly useful for studies investigating specific lipid peroxidation inhibitory pathways rather than general antioxidant effects.

Comparative Phytochemical and Chemotaxonomic Studies in Lamiaceae/Verbenaceae

Lamiide serves as a valuable chemotaxonomic marker compound due to its well-characterized distribution across multiple genera within Lamiaceae and Verbenaceae families, including Phlomis, Lamium, Duranta, and Bouchea species [2][5]. Its structural relationship to ipolamiide—with which it frequently co-occurs—provides a useful comparator pair for biosynthetic studies of 11-carbomethoxy iridoid glycosides [6]. For natural product chemistry laboratories engaged in dereplication workflows or LC-MS-based metabolomics of Lamiaceae species, purified lamiide offers a reliable reference standard for compound identification and relative quantification.

Quote Request

Request a Quote for Lamiide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.